Biotin-PEG9-amine

Vue d'ensemble

Description

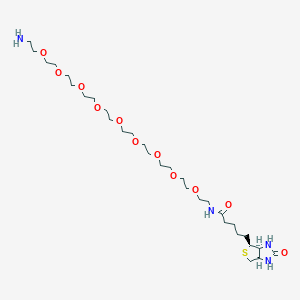

Biotin-PEG9-amine is a complex organic compound that features both amino and biotinyl functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG9-amine typically involves multiple steps, starting with the preparation of the biotinylated precursor. The aminoethyl group is then introduced through a series of reactions, which may include protection and deprotection steps to ensure the correct functional groups are present.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Biotin-PEG9-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the biotinyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Targeted Drug Delivery

Biotin-PEG9-amine is extensively used in drug delivery systems due to its ability to enhance cellular uptake. The biotin moiety allows for receptor-mediated endocytosis, particularly in cells that overexpress biotin receptors. This has been demonstrated through various studies:

- Case Study : A study involving biotinylated bovine serum albumin (Bio-PEG-BSA) showed significantly improved intracellular delivery compared to unmodified BSA, highlighting the effectiveness of biotinylation in enhancing drug delivery efficiency .

| Compound | Delivery Efficiency | Notes |

|---|---|---|

| Bio-PEG-BSA | High | Improved uptake due to biotin receptor interactions |

| PEG-BSA | Moderate | Lower uptake without biotin modification |

Biosensing Applications

This compound is utilized in biosensors for the detection of specific biomolecules. By immobilizing probes on sensor surfaces through the streptavidin-biotin interaction, researchers can achieve sensitive detection methods.

- Case Study : The development of biotin-functionalized gold nanoparticle probes demonstrated the ability to detect prostate-specific antigens and microRNAs with high sensitivity, showcasing the potential for diagnostic applications .

| Target | Detection Limit | Method |

|---|---|---|

| Prostate-specific antigen | 1 pg/mL | Biotin-AuNP probes |

| MicroRNA | 50 fM | Microarray assays |

Protein Recruitment and Interaction Studies

This compound is also employed to create bifunctional molecules that bridge two proteins, facilitating studies on protein-protein interactions.

- Case Study : Research on cationic and anionic proteins showed that conjugation with biotin-PEG enhanced tissue penetration and intracellular delivery, particularly for anionic proteins like BSA .

| Protein Type | Conjugate Type | Impact on Delivery |

|---|---|---|

| Cationic (Lysozyme) | Bio-PEG-LZ | Lower uptake |

| Anionic (BSA) | Bio-PEG-BSA | Significantly improved |

Nanoparticle Functionalization

This compound is used to functionalize nanoparticles for targeted delivery applications. This approach allows for the encapsulation of therapeutic agents within nanoparticles that can specifically target cells expressing biotin receptors.

- Case Study : Dual folate/biotin-decorated liposomes were developed for delivering chemotherapeutic agents, demonstrating enhanced cellular uptake and potential in cancer therapy .

| Nanoparticle Type | Targeting Mechanism | Outcome |

|---|---|---|

| Folate/Biotin Liposomes | Dual receptor targeting | Improved drug delivery |

| Biotinylated NPs | Biotin receptor-mediated | Enhanced specificity |

Mécanisme D'action

The mechanism of action of Biotin-PEG9-amine involves its interaction with specific molecular targets. The biotinyl group can bind to avidin or streptavidin, facilitating the attachment of the compound to various biomolecules. This interaction is crucial for its applications in bioconjugation and targeted delivery systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotinylated Polyethylene Glycol (PEG): Similar in structure but with different chain lengths and functional groups.

Aminoethyl Polyethylene Glycol (PEG): Lacks the biotinyl group but has similar amino functionality.

Uniqueness

Biotin-PEG9-amine is unique due to its combination of amino and biotinyl groups, which allows for versatile applications in bioconjugation and targeted delivery.

Activité Biologique

Biotin-PEG9-amine is a compound that integrates a biotin moiety with a polyethylene glycol (PEG) chain consisting of nine ethylene glycol units, culminating in a primary amine group. This unique structure enhances the compound's hydrophilicity and solubility, making it particularly useful in various biochemical applications, especially in drug delivery systems and targeted therapies.

Chemical Structure and Properties

The molecular formula for this compound is C30H58N4O11S. The presence of the biotin group allows for specific interactions with biotin receptors on cell surfaces, facilitating receptor-mediated endocytosis. The PEG component serves to reduce immunogenicity and prolong circulation time in vivo, which is critical for therapeutic efficacy.

This compound primarily functions by enhancing the biotinylation of proteins, which improves their targeting and delivery capabilities. This is particularly beneficial in the development of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade specific proteins involved in disease processes. The conjugation of this compound to therapeutic agents has demonstrated improved cellular uptake and bioactivity compared to non-biotinylated counterparts .

Applications in Research

This compound has been extensively studied for its applications in targeted drug delivery. Here are key findings from various studies:

- Enhanced Cellular Uptake : Studies have shown that biotin-conjugated polymers exhibit significantly higher uptake in cancer cell lines compared to non-targeted counterparts. For instance, biotin-conjugated polymers demonstrated over three-fold increased uptake in murine lung carcinoma cells compared to other targeting ligands like folic acid .

- Use in PROTAC Development : As a PEG-based linker, this compound is integral in synthesizing PROTACs that facilitate targeted degradation of proteins associated with various diseases, including cancer. These PROTACs utilize the biotin moiety for effective targeting via biotin receptors on cells .

- Improved Delivery Efficiency : In comparative studies, biotinylated proteins showed enhanced intracellular delivery and tissue penetration. For example, biotin-PEG-conjugated bovine serum albumin (BSA) exhibited better delivery metrics than its PEGylated counterparts .

Comparative Analysis with Similar Compounds

The following table summarizes this compound alongside similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Biotin-PEG5-amino | Shorter PEG chain (five units) | Less hydrophilic than Biotin-PEG9-amino |

| Biotin-NHS Ester | Contains NHS ester instead of amine | Primarily used for quick coupling reactions |

| Propargyl-PEG9-amino | Contains propargyl group | Enables click chemistry applications |

| Biotin-Amine | Simple biotin with primary amine | Lacks PEG chain; less soluble |

This compound stands out due to its longer PEG chain, which enhances solubility and reduces aggregation compared to shorter PEG derivatives. Its combination of biotin functionality with a flexible PEG spacer allows for versatile applications in drug development and biochemical research .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Targeted Drug Delivery : A study demonstrated that liposomes decorated with both folate and biotin significantly improved drug uptake and cytotoxicity against cancer cells when encapsulating therapeutic agents like MNZ (metronidazole) under both static and dynamic conditions .

- Uptake Mechanisms : Research has elucidated the mechanisms by which biotin facilitates cellular uptake, revealing that specific transport systems exist for biotin that are distinct from those for other vitamins, enhancing the potential for targeted therapies using biotinylated compounds .

- In Vivo Studies : In vivo studies have shown that biotinylated conjugates exhibit prolonged circulation times and reduced immunogenic responses, making them suitable candidates for therapeutic applications in oncology and other fields .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N4O11S/c31-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-24-22-44-20-18-42-16-14-40-12-10-38-8-6-32-28(35)4-2-1-3-27-29-26(25-46-27)33-30(36)34-29/h26-27,29H,1-25,31H2,(H,32,35)(H2,33,34,36)/t26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIKHSATVJGWOI-YCVJPRETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N4O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746292 | |

| Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960132-48-3 | |

| Record name | N-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-yl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.